Patent

US08207191B2

Procedure details

Tropine (50 g) and diisopropylethylamine (48.05 g) in dichloromethane (0.5 L) were cooled to −10° C. Methane sulphonyl chloride (44.7 g) in dichloromethane (0.125 L) was added over 0.75 h at <−5° C. After 0.5 h a solution of potassium carbonate (75 g) in water (0.2 L) was added and the mixture warmed to 20° C. The phases were separated and the dichloromethane solution concentrated by distillation under reduced pressure at <20° C. to leave a residue whereby the dichloromethane content was 51% w/w. Heptane (0.05 L) was added and the solution cooled to 0° C. to crystallize the title compound. Further heptane (0.45 L) was added and the mixture kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content was 8% w/w. The mixture was cooled to 0° C. and stirred for 1 h. The product was isolated by filtration, washed and dried at <30° C. to give the title compound (68.5 g, 88.1%).

Name

Yield

88.1%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(C(C)C)CC)(C)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].C(=O)([O-])[O-].[K+].[K+]>ClCCl.O.CCCCCCC>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:21]([CH3:20])(=[O:23])=[O:22])[CH2:9][CH:3]1[CH2:4][CH2:5]2 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

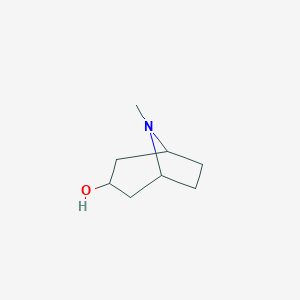

CN1C2CCC1CC(C2)O

|

|

Name

|

|

|

Quantity

|

48.05 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

44.7 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0.125 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.05 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the dichloromethane solution concentrated by distillation under reduced pressure at <20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a residue whereby the dichloromethane content

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize the title compound

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further heptane (0.45 L) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at <30° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2CCC1CC(C2)OS(=O)(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68.5 g | |

| YIELD: PERCENTYIELD | 88.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08207191B2

Procedure details

Tropine (50 g) and diisopropylethylamine (48.05 g) in dichloromethane (0.5 L) were cooled to −10° C. Methane sulphonyl chloride (44.7 g) in dichloromethane (0.125 L) was added over 0.75 h at <−5° C. After 0.5 h a solution of potassium carbonate (75 g) in water (0.2 L) was added and the mixture warmed to 20° C. The phases were separated and the dichloromethane solution concentrated by distillation under reduced pressure at <20° C. to leave a residue whereby the dichloromethane content was 51% w/w. Heptane (0.05 L) was added and the solution cooled to 0° C. to crystallize the title compound. Further heptane (0.45 L) was added and the mixture kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content was 8% w/w. The mixture was cooled to 0° C. and stirred for 1 h. The product was isolated by filtration, washed and dried at <30° C. to give the title compound (68.5 g, 88.1%).

Name

Yield

88.1%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(C(C)C)CC)(C)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].C(=O)([O-])[O-].[K+].[K+]>ClCCl.O.CCCCCCC>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:21]([CH3:20])(=[O:23])=[O:22])[CH2:9][CH:3]1[CH2:4][CH2:5]2 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C2CCC1CC(C2)O

|

|

Name

|

|

|

Quantity

|

48.05 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

44.7 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0.125 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.05 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the dichloromethane solution concentrated by distillation under reduced pressure at <20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a residue whereby the dichloromethane content

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize the title compound

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further heptane (0.45 L) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at <30° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2CCC1CC(C2)OS(=O)(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68.5 g | |

| YIELD: PERCENTYIELD | 88.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |